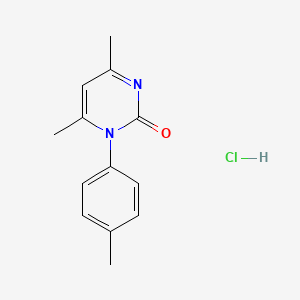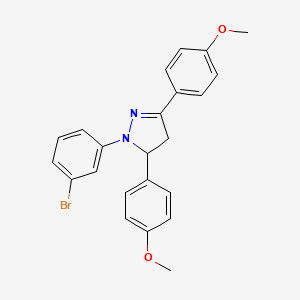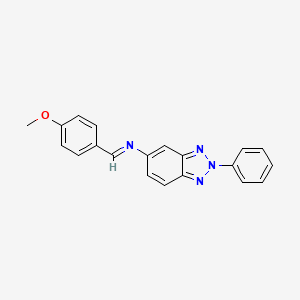
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride
Vue d'ensemble
Description
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride, also known as DMMPH, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. DMMPH belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mécanisme D'action
The exact mechanism of action of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride is not fully understood. However, it has been proposed that 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride exerts its biological effects by modulating various signaling pathways. For instance, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has also been found to activate the p53 pathway, which plays a crucial role in apoptosis and tumor suppression.
Biochemical and Physiological Effects:
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been found to exhibit various biochemical and physiological effects. For instance, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has also been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been found to exhibit anti-microbial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is available in large quantities. 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride also has some limitations for lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride research. Firstly, the exact mechanism of action of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride needs to be further elucidated. Secondly, more studies are needed to determine the potential therapeutic applications of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride. Thirdly, the in vivo efficacy and safety of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride need to be evaluated in animal models. Finally, the development of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride derivatives with improved pharmacological properties is a promising direction for future research.
Conclusion:
In conclusion, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride is a promising chemical compound that exhibits various biological activities. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a potential candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and evaluate its potential therapeutic applications.
Applications De Recherche Scientifique
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been found to exhibit anti-microbial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
4,6-dimethyl-1-(4-methylphenyl)pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9-4-6-12(7-5-9)15-11(3)8-10(2)14-13(15)16;/h4-8H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSOGNPBXYREMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3823836.png)
![2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine](/img/structure/B3823837.png)
![2-(1-cyclohexyl-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3823841.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B3823849.png)
![N-[(4-methylphenoxy)acetyl]tryptophan](/img/structure/B3823858.png)
![3-[(2-aminophenyl)thio]-3-(4-methoxyphenyl)-1-phenyl-1-propanone](/img/structure/B3823867.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3823874.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B3823884.png)
![4-(3-fluorobenzyl)-3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B3823888.png)

![4-oxo-4-[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]butanoic acid](/img/structure/B3823897.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine](/img/structure/B3823901.png)

